molecular formula C20H23NO5S B2730741 N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide CAS No. 2034416-21-0

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide

Cat. No.: B2730741
CAS No.: 2034416-21-0
M. Wt: 389.47
InChI Key: NNUUXKANXURKEN-UHFFFAOYSA-N
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Description

N-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a synthetic small molecule characterized by a dihydrobenzofuran core, a hydroxyethyl side chain, and a propanamide linker terminating in a methylsulfonyl-substituted phenyl group. The dihydrobenzofuran moiety, a bicyclic ether, is structurally analogous to bioactive compounds with antioxidant and anti-inflammatory properties, as seen in benzofuran derivatives . The methylsulfonyl group is a strong electron-withdrawing substituent, commonly associated with enhanced metabolic stability and target binding in pharmaceuticals. The propanamide chain may influence solubility and bioavailability compared to shorter or longer amide chains.

Properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(4-methylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5S/c1-27(24,25)17-6-2-14(3-7-17)4-9-20(23)21-13-18(22)15-5-8-19-16(12-15)10-11-26-19/h2-3,5-8,12,18,22H,4,9-11,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUUXKANXURKEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC(C2=CC3=C(C=C2)OCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a complex organic compound with potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, synthesis, and research findings.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula : C18H21NO5S
  • Molecular Weight : Approximately 379.43 g/mol
  • IUPAC Name : this compound

The presence of both hydroxyethyl and sulfonamide functional groups in its structure suggests potential for diverse biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Modulation : The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or activating their function.
  • Receptor Interaction : The hydrophobic benzofuran ring may fit into protein pockets, influencing receptor activities and signal transduction pathways.
  • Antiproliferative Effects : Preliminary studies suggest that the compound may exhibit antiproliferative properties against various cancer cell lines, similar to other benzofuran derivatives .

Anticancer Activity

Research has demonstrated that derivatives of benzofuran exhibit significant anticancer properties. For instance, compounds containing the benzofuran moiety have shown promising results in inhibiting the growth of several cancer cell lines, including breast and colon cancer cells. The following table summarizes findings from various studies:

CompoundCell Line TestedIC50 (µM)Mechanism
Compound ABreast Cancer10.5Apoptosis induction
Compound BColon Cancer8.3Cell cycle arrest
This compoundVariousTBDTBD

Note: TBD = To Be Determined

Case Studies

  • In Vitro Studies : A study evaluated the antiproliferative activity of related benzofuran compounds against a panel of 60 human tumor cell lines. Results indicated that compounds with methoxy substitutions exhibited enhanced activity compared to their unsubstituted counterparts .
  • Mechanistic Insights : Further investigation into the mechanism revealed that certain derivatives could induce apoptosis through mitochondrial pathways, suggesting a potential for therapeutic development against resistant cancer types .

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Benzofuran Derivative : This step usually involves cyclization reactions from phenolic precursors.
  • Introduction of Hydroxyethyl Group : This is achieved through reactions with ethylene oxide under basic conditions.
  • Formation of Sulfonamide Linkage : The final step involves coupling with sulfonamide derivatives to yield the target compound.

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogs

Compound Name/ID Core Structure Key Functional Groups Hypothesized Properties
Target Compound Dihydrobenzofuran Propanamide, methylsulfonylphenyl Anti-inflammatory, antioxidant
N-benzhydryl-2-(N’-methyl-N’-hydroxyureido)-L-3-phenylpropanamide (, Compound 5) Phenylpropanamide Hydroxyureido, benzhydryl Antioxidant (via DPPH assays)
2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide () Thienopyrimidin Sulfanyl, acetamide Moderate solubility, enzyme inhibition
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-... () Complex amide Phenoxy, pyrimidinyl High metabolic stability

Key Observations:

Dihydrobenzofuran vs.

Methylsulfonyl vs. Sulfanyl Groups: The target’s methylsulfonylphenyl group is more polar than the sulfanyl group in ’s thienopyrimidin analog, likely reducing passive diffusion but improving target specificity.

Propanamide vs.

Hypothesized Pharmacological Profiles

  • Antioxidant Activity: Compounds with dihydrobenzofuran or benzofuran motifs (e.g., ) exhibit radical scavenging in DPPH assays.
  • Anti-inflammatory Potential: The methylsulfonyl group is a hallmark of cyclooxygenase-2 (COX-2) inhibitors (e.g., Celecoxib), implying possible COX-2 selectivity for the target compound.
  • Metabolic Stability: The dihydrobenzofuran’s ether linkage may resist oxidative metabolism better than ’s phenoxy-containing analogs, which are prone to cytochrome P450-mediated degradation.

Preparation Methods

Iron-Catalyzed Iodination and Copper-Catalyzed Cyclization

A one-pot method involving iron(III)-catalyzed iodination followed by copper(I)-catalyzed cyclization is effective for constructing dihydrobenzofurans. For example, substrates such as 3-methoxyphenylethan-2′-ol undergo iodination at the para position, followed by intramolecular C–O bond formation to yield dihydrobenzofurans.

Reaction Conditions

Substrate Catalyst System Temperature Time Yield
3-Methoxyphenylethan-2′-ol FeCl₃, CuI, DMF 50°C 7 h 63–72%

This method minimizes overoxidation and ensures regioselectivity, producing dihydrobenzofurans as single isomers.

Alternative Routes for Functionalization

The hydroxyethylamine side chain may be introduced via:

  • Epoxide Ring Opening : A dihydrobenzofuran epoxide reacted with an amine nucleophile.
  • Mitsunobu Reaction : Conversion of a hydroxyl group to an amine using DIAD and triphenylphosphine.
  • Nucleophilic Substitution : Replacement of a tosyl or mesyl group with an amine.

Synthesis of the 3-(4-(Methylsulfonyl)phenyl)propanamide Moiety

The methylsulfonyl group and propanamide chain require precise coupling strategies.

Introduction of the Methylsulfonyl Group

The methylsulfonyl substituent is typically introduced via:

  • Sulfonation of a Methyl Group : While challenging, methyl groups can be oxidized to sulfonyl groups under strong conditions (e.g., KMnO₄/H₂SO₄).
  • Nucleophilic Aromatic Substitution : Halogenated phenyl rings reacted with sodium methylsulfonate.

Example Reaction

Reactant Reagent Product Yield
4-Bromotoluene NaSO₂Me, DMF, 80°C 4-(Methylsulfonyl)toluene 40–50%

Formation of the Propanamide Linkage

The propanamide is synthesized via:

  • Carboxylic Acid Activation : 3-(4-(Methylsulfonyl)phenyl)propanoic acid is converted to an acyl chloride using thionyl chloride (SOCl₂).
  • Amide Coupling : Reaction of the acyl chloride with the dihydrobenzofuran-derived amine.

Optimized Conditions

Step Reagents Solvent Temperature Time Yield
Acyl Chloride Formation SOCl₂, DMF Dichloromethane 0°C → RT 2 h 85–90%
Amide Coupling DIPEA, DCM 0°C → RT 12 h 70–75%

Assembly of the Final Compound

The dihydrobenzofuran amine and propanamide acyl chloride are coupled under anhydrous conditions.

Critical Reaction Parameters

Parameter Optimal Value Impact on Yield/Selectivity
Base DIPEA or Et₃N Scavenges HCl, prevents hydrolysis
Solvent Dichloromethane Low polarity favors amide formation
Temperature 0°C → RT Minimizes side reactions

Example Protocol

  • Step 1 : React 3-(4-(methylsulfonyl)phenyl)propanoic acid with SOCl₂ in DCM.
  • Step 2 : Add the dihydrobenzofuran amine and DIPEA. Stir for 12 hours.
  • Step 3 : Purify via silica gel chromatography (EtOAc/hexane gradient).

Challenges and Optimization Strategies

Regioselectivity in Dihydrobenzofuran Formation

Iron-catalyzed iodination favors para substitution due to electronic and steric effects. DFT calculations (Hirshfeld charges) highlight C-4 as the preferred site for electrophilic attack.

Stability of the Methylsulfonyl Group

The methylsulfonyl group is sensitive to strong acids and reducing agents. Use of mild coupling conditions (e.g., room temperature, non-polar solvents) preserves its integrity.

Solubility and Purification

The final compound’s hydrophilicity (due to the hydroxyethyl group) and hydrophobicity (methylsulfonyl phenyl) necessitate tailored chromatography. A 1:1 ratio of ethyl acetate to hexane is effective for elution.

Comparative Analysis of Synthetic Routes

Route Advantages Limitations
Iron-Catalyzed Cyclization High regioselectivity, scalable Requires anhydrous conditions
Mitsunobu Amination Mild conditions for hydroxyl-to-amine conversion High cost of reagents (e.g., DIAD)
Sulfonation of Methyl Direct introduction of SO₂Me group Low yields for aromatic substrates

Data Summary

Component Key Reaction Yield (%) Purity (%)
Dihydrobenzofuran Core FeCl₃/CuI cyclization 63–72 >95
Propanamide Acyl Chloride SOCl₂ activation 85–90 >98
Final Amide DIPEA-catalyzed coupling 70–75 >95

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